(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, and pressure can all affect the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions. The products of these reactions can provide information about the reactivity of the compound.Physical And Chemical Properties Analysis
This can include measurements of properties such as melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions.Scientific Research Applications
Optical and Electronic Applications
One of the primary applications of compounds similar to (E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is in the field of optics and electronics. For instance, donor-acceptor substituted thiophene dyes, including derivatives of thiophene dyes, have been designed and synthesized for enhancing nonlinear optical limiting. These materials are valuable in optoelectronic devices for protecting human eyes and optical sensors and stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation is a key feature of these compounds (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Crystal Structure Analysis
The crystal structure of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, has been extensively studied. These analyses are crucial for understanding the chemical properties and potential applications of these compounds. The crystal structure provides insights into the molecular conformation and the arrangement of atoms, which is essential for predicting and explaining the reactivity and interaction of these molecules (Naveen, Kavitha, Sarala, Anandalwar, Prasad, & Rangappa, 2006).
Safety And Hazards
This involves assessing the potential risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the properties of the compound, development of new synthesis methods, or exploration of potential applications.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-ethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S2/c1-2-17-9-6-7-14-22(17)28-24(31-16-19-20(25)12-8-13-21(19)26)23(15-27)32(29,30)18-10-4-3-5-11-18/h3-14,28H,2,16H2,1H3/b24-23+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLZPHASQCLCOZ-WCWDXBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile |
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